molecular formula C₃₃H₃₈FN₂NaO₈ B1139888 CID 156595042 CAS No. 1421760-64-6

CID 156595042

Cat. No.: B1139888
CAS No.: 1421760-64-6
M. Wt: 632.65
InChI Key:
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Description

The compound with the identifier “CID 156595042” is a chemical entity of interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications

Scientific Research Applications

CID 156595042 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential, including its effects on specific diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

2-Hydroxy Atorvastatin Dihydrate Monosodium Salt acts as a competitive inhibitor of the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, 2-Hydroxy Atorvastatin reduces the production of cholesterol in the liver .

Safety and Hazards

The safety data sheet for 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It is also recommended to prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156595042 involves specific chemical reactions and conditions. While the exact synthetic route may vary, it typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The preparation method often requires multiple steps, including the formation of intermediate compounds, purification processes, and final product isolation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Industrial production methods may include continuous flow reactors, automated synthesis systems, and large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 156595042 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.

Properties

InChI

InChI=1S/C33H35FN2O6.Na.H2O/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;1H2/t24-,25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXPGWVPNFYPHB-LBDKHHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37FN2NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421760-64-6
Record name 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-, sodium salt, hydrate (1:1:2), (βR,δR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421760-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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